N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine

Description

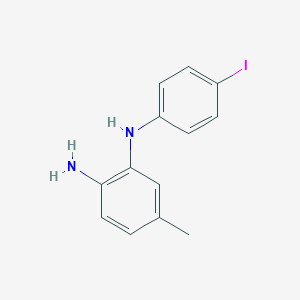

Chemical Structure and Properties N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine (CAS: 861519-21-3) is a substituted benzene-1,2-diamine derivative with the molecular formula C₁₃H₁₃IN₂ and a molar mass of 324.16 g/mol . The compound features a 5-methyl group on the benzene ring and a 4-iodophenyl substituent attached to the N1-amino group.

Properties

Molecular Formula |

C13H13IN2 |

|---|---|

Molecular Weight |

324.16 g/mol |

IUPAC Name |

2-N-(4-iodophenyl)-4-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C13H13IN2/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3 |

InChI Key |

UBAKRPAJSXQJAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC2=CC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used to replace the iodine atom.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine, also known by its CAS number 21304-38-1, is a chemical compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by data tables and relevant case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibit cytotoxic effects on human breast cancer cells, suggesting its role as a lead compound for developing new anticancer therapies .

Materials Science

The compound can be utilized in the synthesis of advanced materials, particularly in the field of organic electronics.

Data Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Solubility in Organic Solvents | Soluble in DMF and DMSO |

Analytical Chemistry

This compound is also used as a reagent in various analytical techniques.

Case Study: Fluorescent Detection

A novel method using this compound has been developed for the fluorometric determination of certain analytes. The reaction of this compound with specific substrates leads to fluorescent derivatives that can be quantitatively analyzed .

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Starting Materials : 4-Iodobenzene and 5-methylbenzene-1,2-diamine.

- Reaction Conditions : The reaction is often conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) to facilitate the formation of the desired product.

Reaction Mechanism

The mechanism generally involves nucleophilic substitution where the amine group attacks the electrophilic carbon attached to iodine, resulting in the formation of the amine product.

Mechanism of Action

The mechanism of action of N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The iodine atom and amine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzene-1,2-diamine Derivatives

The benzene-1,2-diamine scaffold is versatile, with modifications at the N1, N2, and aryl positions influencing reactivity and applications. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups (e.g., ) increase electrophilicity, aiding in nucleophilic substitution reactions.

- Steric Considerations : Bulky substituents like 3,5-bis(trifluoromethyl)benzyl hinder reactivity compared to smaller groups like methyl.

Comparative Reaction Yields

Physicochemical Properties

Spectroscopic Data

- NMR Trends : Methoxy and trifluoromethyl groups in analogs (e.g., ) show distinct ¹H NMR shifts (δ 3.66–3.77 ppm for -OCH₃; δ 132.9–157.1 ppm in ¹³C NMR for CF₃).

- Mass Spectrometry : High-resolution MS confirmed molecular ions for brominated derivatives (e.g., [M+H⁺] = 263.0178 for a bromophenyl-diamine ).

Stability and Reactivity

Biological Activity

N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with an iodine atom and a methyl group, which may influence its interaction with biological targets. The presence of these substituents can affect the compound's electron density, steric hindrance, and overall reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. These interactions can modulate various signaling pathways and enzymatic activities.

- Protein Interactions : The compound has been shown to bind to proteins involved in cellular signaling pathways, potentially influencing their activity. For instance, it may interact with the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .

- Enzyme Modulation : this compound may act as an inhibitor or activator of certain enzymes, impacting metabolic processes within cells. This modulation can lead to altered cellular responses to stressors or drugs .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties by activating the Nrf2 pathway. This activation enhances the expression of cytoprotective enzymes that mitigate oxidative damage in cells .

Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, potentially making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Case Study 1: Nrf2 Activation

In a study investigating small-molecule interactions with the Keap1-Nrf2 complex, it was found that derivatives related to this compound showed significant binding affinities (Kd values ranging from 7.5 to 13.6 nM) and robust induction of NQO1 expression in cellular assays . This suggests that the compound could effectively activate the antioxidant response.

Case Study 2: Cytotoxic Effects on Cancer Cells

A comparative analysis of various amine-containing compounds revealed that this compound exhibited selective cytotoxicity against specific cancer cell lines. The mechanism appears to involve disruption of key signaling pathways that regulate cell survival and proliferation .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N1-(4-Iodophenyl)-5-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via Chan–Lam coupling , where a diamine reacts with a boronic acid derivative in the presence of a copper catalyst. For example, 4-methylbenzene-1,2-diamine reacts with arylboronic acids under conditions involving CuI, EtN, and dioxane at elevated temperatures, yielding substituted diamines . Alternatively, reduction of nitro precursors using SnCl·2HO in ethanol under reflux (75°C, 5–7 hours) is effective, though post-reduction steps (alkaline extraction and solvent removal) are critical due to the compound’s instability . Optimizing catalyst loading, temperature, and stoichiometry is essential to minimize side products.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm substitution patterns and amine proton environments. For example, aromatic protons adjacent to iodine or methyl groups exhibit distinct splitting .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, particularly for iodine-containing derivatives .

- Infrared Spectroscopy (FT-IR): Identifies N-H stretching (3200–3400 cm) and C-I vibrations (~500 cm) .

- Chromatography (HPLC/TLC): Monitors reaction progress and purity, especially critical due to potential diamine oxidation .

Q. How should researchers address the instability of this compound during storage and handling?

Instability arises from amine oxidation and sensitivity to light/moisture. Recommendations include:

- Immediate use after synthesis or storage under inert gas (N/Ar) at –20°C.

- Stabilization via salt formation (e.g., hydrochloride salts) to reduce reactivity .

- Avoiding prolonged exposure to oxygen by using sealed, amber vials with desiccants.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A three-factor factorial design can systematically evaluate variables:

- Factors: Catalyst concentration (CuI), temperature, and reaction time.

- Responses: Yield, purity, and byproduct formation.

For example, shows 60% yield under default conditions, but higher CuI loading might improve efficiency at the cost of impurities . Statistical tools (ANOVA) can identify significant interactions and derive optimal parameters.

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this diamine?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the iodine substituent’s electron-withdrawing effect lowers HOMO energy, influencing corrosion inhibition or coordination chemistry . Solvent effects and protonation states (amine vs. ammonium) should be modeled to align with experimental UV-Vis or electrochemical data.

Q. How can impurity profiles be controlled during large-scale synthesis?

- Byproduct Identification: HPLC-MS or GC-MS detects intermediates (e.g., oxidized quinonoid species) .

- Purification Strategies: Gradient silica gel chromatography (hexane/EtOAc) separates regioisomers, as demonstrated in .

- Reaction Quenching: Rapid cooling and pH adjustment prevent side reactions during nitro-group reduction .

Q. What mechanistic insights explain regioselectivity in Chan–Lam coupling for this diamine?

Regioselectivity arises from copper-mediated C-N bond formation , where the iodine substituent directs coupling to the para position via electronic effects. Steric hindrance from the methyl group may favor one amine group over the other. Intermediate aryl-copper complexes can be characterized using F NMR or X-ray crystallography .

Q. How should contradictory data on reaction yields or purity be resolved?

Discrepancies (e.g., 60% vs. 90% yields) may stem from:

- Catalyst Purity: Trace moisture in CuI deactivates the catalyst .

- Reduction Efficiency: SnCl quality and stoichiometry affect nitro-group reduction completeness .

- Analytical Calibration: Standardize NMR integration or HPLC calibration curves to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.